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Compound of Interest

Compound Name:
(3-Bromo-5-ethoxyphenyl)boronic

acid

Cat. No.: B1284280 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a range

of substituted phenylboronic acids, crucial compounds in organic synthesis, medicinal

chemistry, and materials science. This document outlines key spectroscopic data (¹H NMR, ¹³C

NMR, IR, and Mass Spectrometry) in a comparative format, details the experimental protocols

for data acquisition, and illustrates relevant chemical processes through logical diagrams.

Introduction to Substituted Phenylboronic Acids
Substituted phenylboronic acids are a class of organic compounds characterized by a phenyl

ring functionalized with a boronic acid group [-B(OH)₂] and one or more other substituents. The

nature and position of these substituents significantly influence the electronic properties,

reactivity, and spectroscopic characteristics of the molecule. Their utility as key building blocks

in Suzuki-Miyaura cross-coupling reactions, as sensors for carbohydrates, and in the

development of therapeutic agents has led to extensive investigation of their chemical and

physical properties. Accurate interpretation of their spectroscopic data is paramount for

structural elucidation, purity assessment, and understanding their reaction mechanisms.

Spectroscopic Data
The following sections present a summary of the key spectroscopic data for a selection of

substituted phenylboronic acids. The data has been compiled from various spectroscopic
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databases and peer-reviewed literature.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is an indispensable tool for the structural characterization of substituted

phenylboronic acids. The chemical shifts of the aromatic protons and carbons are sensitive to

the electronic effects of the substituents on the phenyl ring. It is important to note that boronic

acids have a propensity to form cyclic trimeric anhydrides (boroxines) upon dehydration, which

can lead to complex or broad NMR spectra. Running NMR experiments in deuterated methanol

(CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can help to break up these oligomers and provide

sharper, more intelligible spectra.[1]

Table 1: ¹H NMR Spectral Data for Selected Substituted Phenylboronic Acids
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Substituent Position Solvent
Aromatic
Protons (δ,
ppm)

B(OH)₂
Proton (δ,
ppm)

Other
Protons (δ,
ppm)

-H - DMSO-d₆

7.99 (d), 7.79

(d), 7.39 (t),

7.33 (t)

8.0 (br s) -

3-OCH₃ meta CDCl₃
7.41 (m),

6.99 (d)
- 3.84 (s, 3H)

4-OCH₃ para DMSO-d₆
7.70 (d), 6.90

(d)
7.8 (br s) 3.75 (s, 3H)

3-NO₂ meta DMSO-d₆

8.60 (s), 8.35

(d), 8.15 (d),

7.68 (t)

8.5 (br s) -

4-NO₂ para CD₃OD
8.19 (d), 7.90

(d)
- -

2-CN ortho - - - -

3-CN meta - - - -

4-CN para DMSO-d₆
7.85 (d), 7.75

(d)
8.3 (br s) -

3-NH₂ meta DMSO-d₆

7.10 (t), 6.95

(d), 6.88 (s),

6.60 (d)

7.8 (br s) 5.1 (br s, 2H)

4-NH₂·HCl para DMSO-d₆
7.60 (d), 6.65

(d)
8.0 (br s)

10.0 (br s,

3H)

Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet). Broad signals

are denoted as br s.

Table 2: ¹³C NMR Spectral Data for Selected Substituted Phenylboronic Acids
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Substituent Position Solvent
Aromatic
Carbons (δ,
ppm)

C-B (δ,
ppm)

Other
Carbons (δ,
ppm)

-H DMSO-d₆
134.1, 131.8,

128.1, 127.9
~130 (broad) -

3-OCH₃ CDCl₃

159.4, 129.5,

126.9, 121.5,

117.9

~130 (broad) 55.2

4-OCH₃ DMSO-d₆
161.2, 136.2,

125.9, 113.5
~128 (broad) 55.2

3-NO₂ DMSO-d₆

148.0, 139.8,

134.5, 126.8,

121.5

~132 (broad) -

4-CN
CDCl₃/DMSO

-d₆

134.8, 134.2,

119.1, 110.2
~132 (broad) -

3-NH₂ DMSO-d₆

148.5, 134.0,

122.5, 118.5,

115.0

~135 (broad) -

Note: The carbon atom attached to the boron (C-B) often appears as a broad signal due to

quadrupolar relaxation of the boron nucleus and may be difficult to observe.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the key functional groups present in

substituted phenylboronic acids. The spectra are typically characterized by strong and broad O-

H stretching vibrations, as well as B-O stretching bands.

Table 3: Key IR Absorption Bands for Phenylboronic Acid
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Functional Group Vibration
Wavenumber
(cm⁻¹)

Intensity

O-H Stretching (H-bonded) 3200-3600 Strong, Broad

C-H (aromatic) Stretching 3000-3100 Medium

C=C (aromatic) Stretching 1600, 1475, 1425 Medium-Strong

B-O Asymmetric Stretching 1330-1380 Strong

B-O-H In-plane Bending 1150-1200 Medium

C-H (aromatic) Out-of-plane Bending 650-900 Strong

O-B-O Out-of-plane Bending 630-670 Medium

Data for unsubstituted phenylboronic acid. The exact positions of these bands can shift

depending on the nature and position of the substituents on the phenyl ring.[3][4]

Mass Spectrometry (MS)
Electrospray ionization (ESI) is a commonly used soft ionization technique for the mass

spectrometric analysis of phenylboronic acids.[5] The analysis can be complex due to the

tendency of these compounds to form various species in solution, including dimers, trimers

(boroxines), and adducts with the solvent.[5] Fragmentation patterns in mass spectrometry can

provide valuable structural information, often showing characteristic losses of water from the

hydroxyl groups or cleavage of the carbon-boron bond.[5]

Experimental Protocols
NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for

phenylboronic acid derivatives.[6]

Sample Preparation:

Accurately weigh 5-10 mg of the phenylboronic acid derivative for ¹H NMR or 20-50 mg for

¹³C NMR into a clean, dry NMR tube.[6]
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

[6]

Gently vortex or sonicate the sample to ensure complete dissolution. Gentle warming may

be applied if necessary.[6]

Instrumental Parameters:

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-

noise ratio.

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural

abundance of the ¹³C isotope.

The use of a mild heating and vacuum can sometimes be employed to favor the formation

of the boroxine trimer, which can simplify the spectrum in some cases.[1]

IR Spectroscopy (Solid State)
The thin solid film method is a common and effective way to prepare solid samples for IR

analysis.[7]

Sample Preparation:

Dissolve a small amount (approx. 5-10 mg) of the solid phenylboronic acid in a few drops

of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.[7]

Place a single drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[7]

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the

plate.[7] If the resulting spectrum has peaks of low intensity, another drop of the solution

can be added and the solvent evaporated.[7]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.
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Record the spectrum, typically in the range of 4000-400 cm⁻¹.

A background spectrum of the clean salt plate should be acquired and subtracted from the

sample spectrum.

Visualizations of Logical Relationships and
Workflows
Graphviz diagrams are provided below to illustrate key applications and reaction mechanisms

involving substituted phenylboronic acids.

Phenylboronic Acid-Based Glucose Sensing
Phenylboronic acids are widely used in the development of glucose sensors due to their ability

to reversibly bind with diols, such as those present in glucose.[8][9][10] This interaction leads to

a change in the electronic or optical properties of the system, which can be detected.

Phenylboronic Acid (PBA)
(sp2 hybridized)

Boronate Ester Complex
(sp3 hybridized)

Reversible
binding

Glucose
(cis-diols)

Detectable Signal
(e.g., Fluorescence Change)

Induces

Click to download full resolution via product page

Caption: Mechanism of glucose sensing using phenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction Workflow
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds. Substituted phenylboronic acids are key reagents in this

palladium-catalyzed reaction.[11][12]
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Reactants Catalytic Cycle
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion
This technical guide has provided a consolidated resource for the spectroscopic

characterization of substituted phenylboronic acids. The tabulated NMR and IR data, along with

detailed experimental protocols, offer a practical reference for researchers in the field. The

visualizations of the glucose sensing mechanism and the Suzuki-Miyaura coupling workflow

illustrate the pivotal role of these compounds in modern chemistry and sensor technology. A

thorough understanding of their spectroscopic properties is fundamental to their successful

application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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